molecular formula C10H6Br2N2 B514718 3-Bromo-4-(3-bromopyridin-4-yl)pyridine CAS No. 69112-08-9

3-Bromo-4-(3-bromopyridin-4-yl)pyridine

Cat. No.: B514718
CAS No.: 69112-08-9
M. Wt: 313.98g/mol
InChI Key: HNWAZWIFVJLUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-4-(3-bromopyridin-4-yl)pyridine” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine is colorless, but older or impure samples can appear yellow. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Scientific Research Applications

Efficient Synthesis and Quantum Mechanical Investigations

Researchers have developed an efficient palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. These compounds, including derivatives of 3-Bromo-4-(3-bromopyridin-4-yl)pyridine, have been analyzed using Density Functional Theory (DFT) to understand their electronic properties. This study highlights their potential as chiral dopants for liquid crystals, besides evaluating their biological activities, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Coordination Chemistry and Biological Sensing

Derivatives of pyridines, akin to this compound, have been explored as ligands in coordination chemistry. Their utility in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties showcases their versatility compared to traditional terpyridines (Halcrow, 2005).

Antibacterial Activity of Pyridine Derivatives

Research on 4-Pyrrolidin-3-cyanopyridine derivatives, derived from bromopyridines, reveals significant antimicrobial activity against a spectrum of aerobic and anaerobic bacteria. Such studies underscore the potential of this compound derivatives in developing new antibacterial agents (Bogdanowicz et al., 2013).

Synthesis and Application in Organic Electronics

The directed deprotonation-transmetalation strategy has been applied to synthesize substituted pyridines, demonstrating the synthetic utility of bromopyridines in accessing 4-substituted and 3,4-disubstituted pyridines. Such methodologies are crucial for developing materials for organic electronics and photonics (Karig et al., 2001).

Improvement in Arylboronic Acid Preparation

An improved protocol for preparing 3-pyridylboronic acid from 3-bromopyridine demonstrates the significance of such derivatives in Suzuki coupling reactions, a cornerstone in modern synthetic organic chemistry. This method has been applied to various aryl halides, showcasing the versatility and importance of bromopyridine derivatives in the synthesis of boronic acids, which are pivotal intermediates in cross-coupling reactions (Li et al., 2002).

Safety and Hazards

The safety data sheet for a related compound, “3-BROMOPYRIDIN-4-YLBORONIC ACID”, suggests that it should be handled with care. It advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

IUPAC Name

3-bromo-4-(3-bromopyridin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2/c11-9-5-13-3-1-7(9)8-2-4-14-6-10(8)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWAZWIFVJLUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=C(C=NC=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.